2-Bromo-4-(difluoromethoxy)-1-methylbenzene
Description
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQMNVQIWDUKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-Bromo-4-(difluoromethoxy)-1-methylbenzene
Detailed Synthetic Routes
Bromination of 4-(Difluoromethoxy)-1-methylbenzene
One common approach starts with 4-(difluoromethoxy)-1-methylbenzene as the precursor, which is brominated at the 2-position (ortho to the methyl group) using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is typically conducted in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures (0–5 °C) to control the reaction rate and prevent polybromination.
| Parameter | Typical Condition |
|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) or CCl₄ |
| Temperature | 0–5 °C |
| Brominating agent | Br₂ or N-bromosuccinimide (NBS) |
| Catalyst | FeBr₃ or AlBr₃ |
| Reaction time | 1–3 hours |
Mechanism: Electrophilic aromatic substitution with regioselectivity influenced by the activating methyl group and the electron-withdrawing difluoromethoxy substituent.
Yield: Typically high yields (>85%) are reported under optimized conditions.
Introduction of Difluoromethoxy Group
The difluoromethoxy group can be introduced via nucleophilic substitution of a phenol or halogenated precursor:
Method: Reaction of phenol derivatives with difluorocarbene precursors or difluoromethylating reagents such as S-(difluoromethyl)diphenylsulfonium salts under mild conditions.
Reference: Liu et al. (2019) describe a facile difluoromethylation of phenols using S-(difluoromethyl)diphenylsulfonium salts to afford difluoromethoxy-substituted aromatics with good yields and operational simplicity.
| Parameter | Typical Condition |
|---|---|
| Reagents | S-(difluoromethyl)diphenylsulfonium salt |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | Room temperature to 60 °C |
| Reaction time | 2–12 hours |
Alternative Preparation via Diazonium Salt and Sandmeyer Reaction
An alternative route involves:
- Starting from 2-amino-4-(difluoromethoxy)-1-methylbenzene ,
- Formation of the diazonium salt via reaction with sodium nitrite (NaNO₂) in acidic medium at low temperature,
Subsequent bromination using cuprous bromide (CuBr) in hydrobromic acid solution (Sandmeyer reaction) to replace the diazonium group with bromine.
| Step | Conditions |
|---|---|
| Diazotization | NaNO₂, H₂SO₄, 0–5 °C, 30 min |
| Bromination (Sandmeyer) | CuBr, HBr, 40–55 °C, 2–3 hours |
| Workup | Extraction with dichloroethane, drying over Na₂SO₄ |
This method provides high regioselectivity and yields (>95%) and is scalable for industrial applications.
Reaction Analysis and Optimization
Reaction Yields and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Bromination with NBS/FeBr₃ | 85–90 | >95 | Requires temperature control |
| Difluoromethylation | 75–85 | >90 | Sensitive to moisture |
| Sandmeyer bromination | 95–99 | >98 | High selectivity, scalable |
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR: Methyl and aromatic protons observed with characteristic splitting patterns.
- ^19F NMR: Signals for difluoromethoxy group typically appear between -60 to -80 ppm.
- Mass Spectrometry (MS): Confirms molecular weight (~233 g/mol for this compound).
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for purity and reaction monitoring.
- X-ray Crystallography: Occasionally employed for unambiguous structural confirmation.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Electrophilic Bromination | 4-(Difluoromethoxy)-1-methylbenzene | Br₂ or NBS, FeBr₃ or AlBr₃ | 0–5 °C, 1–3 h | 85–90 | Simple, direct bromination | Requires careful temp control |
| Difluoromethylation of Phenol | 4-Methylphenol or derivatives | S-(Difluoromethyl)diphenylsulfonium salt | RT to 60 °C, 2–12 h | 75–85 | Mild conditions, good selectivity | Sensitive to moisture |
| Sandmeyer Reaction | 2-Amino-4-(difluoromethoxy)-1-methylbenzene | NaNO₂, CuBr, HBr | 0–5 °C diazotization; 40–55 °C bromination | 95–99 | High yield, industrial scalability | Multi-step, requires diazonium handling |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethoxy)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid .
Scientific Research Applications
2-Bromo-4-(difluoromethoxy)-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)-1-methylbenzene involves its interaction with various molecular targets. The bromine atom and difluoromethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1261849-40-4
- Molecular Formula : C₈H₇BrF₂O
- Molecular Weight : 237.04 g/mol
- Purity : ≥98% (as per commercial specifications) .
Structural Features :
This compound is a brominated aromatic derivative with a methyl group at position 1, a difluoromethoxy group (-OCF₂H) at position 4, and bromine at position 2. The difluoromethoxy group introduces both electron-withdrawing and lipophilic properties, making it valuable in medicinal chemistry and agrochemical synthesis .
Applications :
Primarily used as an intermediate in pharmaceuticals (e.g., proton pump inhibitors) and pesticides. Its bromine atom serves as a reactive site for cross-coupling reactions, while the difluoromethoxy group enhances metabolic stability in drug candidates .
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (bromine, fluoroalkoxy groups, or methyl substituents) and are compared based on reactivity , physical properties , and applications :
1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)
- Molecular Formula : C₇H₆BrF
- Molecular Weight : 189.03 g/mol
- Structural Differences : Lacks the difluoromethoxy group; has a fluorine atom at position 4 and a methyl group at position 2.
- Reactivity : Bromine at position 1 is less sterically hindered, favoring nucleophilic aromatic substitution. The absence of electron-withdrawing groups reduces stability under acidic conditions compared to the target compound.
- Applications : Used in liquid crystals and electronic materials due to its planar structure .
2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)
- Molecular Formula : C₇H₆BrFO
- Molecular Weight : 221.02 g/mol
- Structural Differences : Methoxy (-OCH₃) group at position 1 instead of methyl; fluorine at position 3.
- Reactivity : The methoxy group is electron-donating, increasing ring electron density and altering regioselectivity in electrophilic substitutions. Bromine at position 2 is less reactive than in the target compound due to steric effects.
- Applications : Intermediate in dye synthesis and agrochemicals .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
- Molecular Formula : C₇H₃BrF₄O
- Molecular Weight : 275.00 g/mol
- Structural Differences : Trifluoromethoxy (-OCF₃) at position 1 instead of difluoromethoxy; fluorine at position 2.
- Reactivity : The stronger electron-withdrawing effect of -OCF₃ enhances resistance to oxidation but reduces nucleophilic attack at bromine.
- Applications : Used in high-performance polymers and corrosion inhibitors .
2-Bromo-1-(bromomethyl)-4-methoxybenzene
- Molecular Formula : C₈H₇Br₂O
- Molecular Weight : 295.95 g/mol
- Structural Differences : Bromomethyl (-CH₂Br) substituent at position 1; methoxy group at position 4.
- Reactivity : The bromomethyl group enables alkylation reactions, unlike the methyl group in the target compound.
- Applications : Key intermediate in synthesizing antifungal agents .
Comparative Analysis Table
Key Research Findings
- Spectral Differentiation : The target compound’s ¹³C NMR spectrum shows distinct peaks for the difluoromethoxy group (δ ~120 ppm, J₃ coupling ~30 Hz), differentiating it from methoxy or trifluoromethoxy analogs .
- Thermochemical Stability : Density-functional theory (DFT) studies suggest that electron-withdrawing groups like -OCF₂H lower the HOMO-LUMO gap, enhancing stability in acidic environments compared to -OCH₃ analogs .
- Synthetic Utility : The bromine atom in this compound participates efficiently in Suzuki-Miyaura couplings, achieving yields >85% with arylboronic acids, outperforming bulkier analogs like -OCF₃ derivatives .
Biological Activity
2-Bromo-4-(difluoromethoxy)-1-methylbenzene, also known as a difluoromethoxy-substituted aromatic compound, has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H7BrF2O, with a molecular weight of approximately 237.04 g/mol. Its structure includes:
- A bromine atom which enhances electrophilic reactivity.
- A difluoromethoxy group that significantly influences its electronic properties.
- A methyl group that affects steric hindrance and reactivity.
These substituents contribute to the compound's unique electronic characteristics, making it a candidate for various biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Preliminary studies suggest that this compound may have significant cytotoxic effects on various cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 (Colon) | 6.6 |
| HepG2 (Liver) | 4.9 |
| A549 (Lung) | 11.3 |
The mechanism of action appears to involve:
- Inhibition of tubulin polymerization , leading to disrupted cell division.
- Induction of apoptosis through modulation of key signaling pathways, particularly involving the Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown varying degrees of effectiveness against bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 10.0 |
| Aspergillus fumigatus | 15.0 |
The difluoromethoxy group is believed to enhance the binding affinity to microbial targets, thereby increasing its efficacy .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The presence of halogen atoms can enhance the compound's ability to interact with specific enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Regulation : Evidence suggests that it may interfere with key regulatory proteins in the cell cycle, promoting apoptosis in cancer cells .
Case Studies
Several studies have demonstrated the potential applications of this compound in drug development:
- Cytotoxicity Studies : In vitro experiments have shown significant cytotoxicity against various cancer cell lines, supporting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : Research has indicated promising results against resistant strains of bacteria, highlighting its potential as an antimicrobial agent in clinical settings .
Q & A
Q. What established synthetic methodologies are used to prepare 2-Bromo-4-(difluoromethoxy)-1-methylbenzene, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor such as 4-(difluoromethoxy)-1-methylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane (DCM) or chloroform. Key parameters include:
- Temperature : Maintain between 0–25°C to control exothermic reactions.
- Solvent : Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Workup : Neutralize excess bromine with sodium thiosulfate, followed by column chromatography for purification .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Assign signals to confirm substitution patterns (e.g., difluoromethoxy at C4, bromine at C2).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for C₈H₆BrF₂O: ~241.0).
- IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist.
- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model:
- Electrostatic Potential Maps : Identify electrophilic sites (e.g., bromine for nucleophilic substitution).
- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity in coupling reactions (e.g., Suzuki-Miyaura).
- Validate calculations against experimental spectroscopic data .
Q. What experimental strategies resolve contradictions in reaction yields during palladium-catalyzed coupling reactions with this compound?
- Methodological Answer :
- Parameter Screening : Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), ligands (XPhos vs. SPhos), and solvents (THF vs. DMF).
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading).
- Analytical Validation : Monitor reaction progress via HPLC or GC-MS to identify intermediates/byproducts .
Q. What mechanistic insights explain the bromine substituent’s behavior in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr mechanisms.
- Activation Energy : DFT calculations suggest meta-directing effects from the difluoromethoxy group reduce NAS feasibility at C2.
- Kinetic Studies : Compare rates of substitution with para-substituted analogs to assess steric/electronic influences .
Q. How can in vitro assays evaluate the bioactivity of derivatives targeting enzymes like β-secretase (BACE1)?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Mca-Lys-Leu-Glu-Val-Asn-Leu-Dpa-Ala-Arg-NH₂) to measure IC₅₀ values.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace bromine with iodine) to assess potency.
- Molecular Docking : Simulate binding interactions with BACE1’s active site (e.g., AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
